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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709 Get Quote

An In-depth Technical Guide to 2-
Methylterephthalonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 2-Methylterephthalonitrile. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula
2-Methylterephthalonitrile, also known as 2-methyl-1,4-dicyanobenzene, is an aromatic

organic compound. Its structure consists of a benzene ring substituted with two nitrile (-C≡N)

groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.

Molecular Formula: C₉H₆N₂

Molecular Weight: 142.16 g/mol

CAS Number: 55984-93-5

SMILES Code: CC1=C(C=C(C=C1)C#N)C#N

The presence of the nitrile groups and the aromatic ring makes 2-Methylterephthalonitrile a

versatile building block in organic synthesis.
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylterephthalonitrile is presented

in the table below.

Property Value Reference

Melting Point 149-151 °C
[No specific citation found for

this exact value]

Boiling Point Not available

Solubility Soluble in organic solvents.
[General knowledge for similar

compounds]

Synthesis of 2-Methylterephthalonitrile
The primary industrial method for the synthesis of phthalonitriles is the vapor-phase

ammoxidation of the corresponding xylenes.[1][2][3][4][5] In the case of 2-
Methylterephthalonitrile, the starting material would be 2-methyl-p-xylene.

Experimental Protocol: Vapor-Phase Ammoxidation of 2-
Methyl-p-xylene
This protocol is a representative procedure based on the ammoxidation of similar xylene

derivatives.[1][2][4][5]

Objective: To synthesize 2-Methylterephthalonitrile via the catalytic ammoxidation of 2-

methyl-p-xylene.

Reactants:

2-Methyl-p-xylene

Ammonia (NH₃)

Oxygen (O₂) (typically from air)
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Catalyst: A mixed metal oxide catalyst, often based on vanadium and other promoters (e.g.,

chromium, antimony, bismuth) supported on a carrier like silica or alumina.[1][2]

Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase

reactions.

Procedure:

Catalyst Preparation: Prepare the mixed metal oxide catalyst by impregnation or co-

precipitation methods, followed by calcination at high temperatures.

Reaction Setup: Pack the catalyst into the reactor. Heat the reactor to the desired reaction

temperature, typically in the range of 400-500 °C.[1][5]

Reactant Feed: Introduce a gaseous feed mixture of 2-methyl-p-xylene, ammonia, and air

into the reactor over the catalyst bed. The molar ratios of the reactants are a critical

parameter and need to be optimized. Typical ratios of ammonia to xylene can be high (e.g.,

10:1 to 30:1), and oxygen to xylene ratios are also in excess.[1][5]

Reaction: The ammoxidation reaction proceeds in the vapor phase over the catalyst. The

methyl groups of the 2-methyl-p-xylene are converted to nitrile groups.

Product Collection: The reactor effluent, containing 2-Methylterephthalonitrile, unreacted

starting materials, byproducts (such as the corresponding mononitrile and carbon oxides),

and water, is cooled to condense the solid products.[5]

Purification: The crude product is then purified, typically by recrystallization or sublimation, to

obtain pure 2-Methylterephthalonitrile.

Safety Precautions: This reaction involves flammable and toxic materials at high temperatures

and should be conducted in a well-ventilated area with appropriate safety measures.

Synthesis Workflow Diagram
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Synthesis Workflow of 2-Methylterephthalonitrile
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Caption: Synthesis of 2-Methylterephthalonitrile via vapor-phase ammoxidation.

Spectroscopic Data (Predicted)
While experimental spectra for 2-Methylterephthalonitrile are not readily available in the cited

literature, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and

the expected characteristic absorption bands in IR spectroscopy based on its molecular

structure.
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Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals in the aromatic region for the benzene ring

protons and in the aliphatic region for the methyl group protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.8 m 3H Aromatic protons

~ 2.5 s 3H Methyl protons (-CH₃)

Note: The exact chemical shifts and multiplicities of the aromatic protons would depend on the

specific coupling patterns.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbons,

and the methyl carbon.

Chemical Shift (δ, ppm) Assignment

~ 130 - 140 Aromatic carbons (substituted)

~ 120 - 130 Aromatic carbons (unsubstituted)

~ 115 - 120 Nitrile carbons (-C≡N)

~ 20 Methyl carbon (-CH₃)

Predicted IR Spectral Data
The infrared spectrum will be characterized by the strong absorption of the nitrile groups and

the typical bands for a substituted aromatic ring.[6][7]
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium
Aliphatic C-H stretch (from -

CH₃)

~ 2230 - 2210 Strong, Sharp C≡N stretch (aromatic nitrile)

~ 1600, 1500, 1450 Medium to Strong
Aromatic C=C ring stretches[6]

[7]

~ 900 - 675 Strong
Aromatic C-H out-of-plane

bend

Applications in Drug Development and Biological
Activity
Currently, there is a lack of specific information in the scientific literature detailing the direct

application of 2-Methylterephthalonitrile in drug development or its interaction with specific

biological signaling pathways.

However, as a substituted aromatic dinitrile, it holds potential as an intermediate in the

synthesis of more complex molecules with potential pharmaceutical applications. The nitrile

groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, which are

common functional groups in drug molecules. These transformations would allow for the

incorporation of the 2-methylphthalonitrile scaffold into larger, more biologically active

compounds.

Further research is required to explore the potential biological activities of 2-
Methylterephthalonitrile and its derivatives.

Conclusion
2-Methylterephthalonitrile is a well-defined aromatic compound with a clear molecular

structure and formula. Its synthesis via the ammoxidation of 2-methyl-p-xylene is a feasible

industrial process. While specific experimental data and direct applications in drug

development are not extensively documented, its chemical nature suggests its utility as a
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precursor in organic synthesis. The predicted spectroscopic data provided in this guide can aid

in its identification and characterization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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